(E)-N'-Hydroxy-5-phenylisoxazole-3-carboximidamide
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Overview
Description
(E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide is a chemical compound with a unique structure that includes an isoxazole ring, a phenyl group, and a carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide typically involves the reaction of 5-phenylisoxazole-3-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole-3-carboxylic acid: A precursor in the synthesis of (E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
(E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
N'-hydroxy-5-phenyl-1,2-oxazole-3-carboximidamide |
InChI |
InChI=1S/C10H9N3O2/c11-10(12-14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6,14H,(H2,11,12) |
InChI Key |
MRKBGQGYHUNJAR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=NO)N |
Origin of Product |
United States |
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